Computed Lipophilicity (LogP) Compared to Phenyl and Chlorophenyl Analogs
The 4-fluoro substituent produces a LogP of 2.12, which is 0.08 log units higher than the unsubstituted phenyl analog (LogP 2.04) and substantially lower than the 4-chloro analog (estimated LogP ~2.8), positioning the 4-fluoro compound in a moderate lipophilicity window favorable for CNS drug candidates. This data is derived from the vendor's computed LogP and cross-referenced with the free base of the phenyl analog from the Hit2Lead database .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.12 |
| Comparator Or Baseline | N-methyl-2-(phenylthio)ethanamine (free base): LogP = 2.04 ; 4-chloro analog: estimated LogP ≈ 2.8 (class-level inference based on π-Cl substituent constant) |
| Quantified Difference | ΔLogP = +0.08 vs. -H analog; approximately -0.7 log units lower than 4-Cl analog |
| Conditions | Computed value; referenced from Fluorochem product page and Hit2Lead database |
Why This Matters
The moderate LogP of 2.12 is within the optimal range (1–3) for CNS drug-likeness, where excessively lipophilic compounds (4-Cl analog) may exhibit higher protein binding and metabolic clearance, while less lipophilic compounds may show poor brain penetration.
